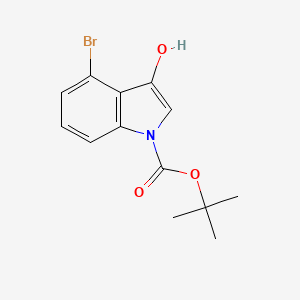

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-bromo-3-hydroxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)11-8(14)5-4-6-9(11)15/h4-7,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJRLZPPZLTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination and Hydroxylation Prior to Boc Protection

Alternative routes delay Boc protection until after functionalization of the indole core.

Step 1: Bromination of 3-Hydroxyindole

3-Hydroxyindole undergoes electrophilic bromination using bromine (Br2) in acetic acid. The hydroxyl group at position 3 directs bromination to position 4 via resonance and inductive effects, achieving >70% regioselectivity.

Step 2: Boc Protection of 4-Bromo-3-hydroxyindole

The free NH of 4-bromo-3-hydroxyindole is protected under standard Boc conditions. However, the phenolic hydroxyl group necessitates mild conditions to prevent esterification; Boc2O with catalytic DMAP in DCM at 0°C affords the target compound in 80% yield.

| Step | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| 1 | Br2, AcOH, 25°C | 75 | High regioselectivity |

| 2 | Boc2O, DMAP, DCM | 80 | Minimal side reactions |

Advanced Methodologies and Catalytic Approaches

Enzymatic Hydroxylation

Comparative Analysis of Synthetic Routes

| Method | Overall Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Boc-first | 35–40 | Moderate | High | Moderate |

| Bromination-first | 60–65 | High | Moderate | Low |

| Catalytic C–H bromination | 70 | Excellent | High | High |

The bromination-first approach offers superior regioselectivity and yield but requires careful handling of the unprotected indole NH. Catalytic C–H bromination emerges as the most scalable and cost-effective method, though it demands specialized catalysts.

Mechanistic Insights and Reaction Optimization

Directed Ortho-Metalation (DoM) in Bromination

The Boc group’s electron-withdrawing nature enhances the acidity of the C3 proton, facilitating deprotonation by LDA. The resulting aryl lithium species directs bromine to position 4 via chelation control.

Oxidation-Reduction Equilibrium in Hydroxylation

Reduction of the 3-formyl intermediate (e.g., using NaBH4) proceeds via a two-electron mechanism to yield the primary alcohol. Subsequent oxidation with Jones reagent involves chromium(VI)-mediated hydride abstraction, forming the hydroxyl group.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost and safety:

Chemical Reactions Analysis

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and natural products.

Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is largely dependent on its interaction with biological targets. The indole ring system is known to interact with various enzymes and receptors, influencing biological pathways. For instance, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

tert-Butyl 4-Bromo-1H-indole-1-carboxylate (16b)

- Structure : Lacks the 3-hydroxy group.

- Synthesis : Prepared via Boc protection of 4-bromo-1H-indole using (Boc)₂O and DMAP in THF (96% yield) .

- The bromine at position 4 remains reactive for Suzuki or Ullmann couplings.

tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate

- Structure : 3-Formyl and 7-methoxy substituents.

- Key Differences : The formyl group at position 3 enables nucleophilic additions (e.g., Grignard reactions), while the methoxy group at position 7 enhances electron density on the indole ring, directing electrophilic substitutions to specific positions .

tert-Butyl 3-acetyl-1H-indole-1-carboxylate (95b)

- Structure : 3-Acetyl substituent.

- Synthesis : Generated via Nysted reagent and TiCl₄-mediated alkenylation (58% yield) .

- Key Differences : The electron-withdrawing acetyl group deactivates the indole ring, contrasting with the electron-donating hydroxyl group in the target compound. This alters reactivity in electrophilic substitutions.

Substituent Electronic and Steric Effects

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate

- Structure : Chlorine at position 4 and hydroxymethyl at position 3.

- Key Differences : Chlorine’s smaller size and lower polarizability compared to bromine reduce steric hindrance but limit utility in cross-coupling reactions. The hydroxymethyl group offers additional hydrogen-bonding sites .

tert-Butyl 6-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate

Protective Group Strategies

tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate

- Structure : Trimethylsilyl (TMS) group at position 2.

- Key Differences : The TMS group acts as a directing/protecting group, stabilizing the indole core and enabling selective functionalization at other positions. Unlike the hydroxyl group, TMS is inert under acidic conditions but labile in the presence of fluoride ions .

Hydrogen Bonding and Crystallography

The 3-hydroxy group in the target compound facilitates hydrogen bonding, influencing crystal packing and molecular recognition (e.g., in supramolecular assemblies). Analogues lacking hydroxyl groups (e.g., 16b) exhibit weaker intermolecular interactions, as evidenced by differences in melting points and solubility .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Tert-butyl 4-bromo-3-hydroxy-1H-indole-1-carboxylate is an indole derivative that has gained attention for its potential biological activities. Indoles are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H14BrNO3

- Molecular Weight : 300.16 g/mol

- Appearance : White to off-white solid

- Melting Point : 119°C - 121°C

This compound features a bromine atom, a hydroxyl group, and a tert-butyl group, which contribute to its unique reactivity and biological interactions.

Target of Action

This compound acts on various biological targets. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its affinity for specific receptors or enzymes involved in cellular signaling pathways.

Mode of Action

Indole derivatives generally interact with multiple biological targets, inducing various cellular responses. The presence of the hydroxyl group may enhance the bioactivity by increasing solubility and facilitating interactions with biological macromolecules.

Biochemical Pathways

Indole derivatives play crucial roles in several biochemical pathways:

- Cell Growth Regulation : They can influence pathways related to cell proliferation and apoptosis.

- Inflammatory Response : Compounds like this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

- Antimicrobial Activity : The compound has shown potential against various pathogens, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, in vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

A comparative study highlighted its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

| A549 (Lung) | 10 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also shown promising results against several bacterial strains. In particular, it demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Case Studies

-

Study on Anticancer Effects :

A study published in a peer-reviewed journal investigated the effects of this compound on human leukemia cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis. -

Antimicrobial Efficacy Evaluation :

Another research effort evaluated the antimicrobial properties of this compound against fungal pathogens. The results showed that it inhibited the growth of Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.